pyrrolo[1,2-a]pyrazin-1-amine
CAS No.: 2052588-76-6
Cat. No.: VC11520409
Molecular Formula: C7H7N3
Molecular Weight: 133.15 g/mol
Purity: 95
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2052588-76-6 |
|---|---|
| Molecular Formula | C7H7N3 |
| Molecular Weight | 133.15 g/mol |
| IUPAC Name | pyrrolo[1,2-a]pyrazin-1-amine |
| Standard InChI | InChI=1S/C7H7N3/c8-7-6-2-1-4-10(6)5-3-9-7/h1-5H,(H2,8,9) |
| Standard InChI Key | QPMSUQLAGSJGRX-UHFFFAOYSA-N |
| Canonical SMILES | C1=CN2C=CN=C(C2=C1)N |
Introduction
Structural and Chemical Properties
Core Architecture and Substituent Effects
Pyrrolo[1,2-a]pyrazin-1-amine consists of a pyrrole ring fused to a pyrazine moiety, with the amino group occupying the 1-position (Figure 1). The planar fused-ring system facilitates π-π stacking interactions, while the amino group enhances solubility and serves as a site for further functionalization . Key structural features include:
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Intramolecular Hydrogen Bonding: The carbonyl oxygen (if present in derivatives) forms a hydrogen bond with a proton on the pyrrole ring, stabilizing the conformation and altering spectroscopic signatures such as carbonyl stretching frequencies .
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Aromaticity and Electronic Effects: The pyrazine ring contributes electron-deficient characteristics, making the compound amenable to electrophilic substitutions at specific positions .
Table 1: Physical and Chemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₇H₇N₃ | Calculated |
| Molecular Weight | 133.15 g/mol | Calculated |
| LogP (Predicted) | 1.2 ± 0.3 | ChemAxon |
| Hydrogen Bond Donors | 1 | PubChem |
Synthetic Methodologies
Palladium-Catalyzed Cross-Coupling
A landmark advancement in synthesizing pyrrolo[1,2-a]pyrazin-1-amine derivatives involves palladium trifluoroacetate-mediated reactions between N-phenacyl pyrrole-2-carbonitriles and aryl boronic acids . This method achieves high yields (70–85%) under optimized conditions (80°C, DMF, 12 h) and tolerates electron-donating and electron-withdrawing substituents on the boronic acid component. The mechanism proceeds via carbo-palladation, followed by cyclization to form the fused ring system .
Alternative Routes
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Aza-Michael Cyclization: Base-catalyzed cyclization of pyrrole-2-amides affords dihydropyrrolo[1,2-a]pyrazinones, which can be oxidized to the aromatic system .
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Cycloaddition Reactions: Azomethine ylides derived from pyrrolo[1,2-a]pyrazines undergo 1,3-dipolar cycloadditions with dipolarophiles like dimethyl acetylenedicarboxylate, yielding polycyclic derivatives .
Biological Activities and Mechanisms
Gastric Acid Secretion Inhibition
Pyrrolo[1,2-a]pyrazin-1-amine derivatives substituted at the 6-position with cyanomethyl or aryl groups exhibit potent inhibition of H⁺/K⁺-ATPase in parietal cells, a mechanism critical for treating peptic ulcers . For example, the derivative 6-cyano-1-(2-phenylethyl)pyrrolo[1,2-a]pyrazine reduces acid secretion by 80% in murine models at 10 mg/kg doses .
Applications in Drug Discovery
Kinase Inhibitor Scaffolds
The compound’s planar structure enables interactions with ATP-binding pockets of kinases. Derivatives bearing 8-methyl substitutions show enhanced selectivity for BRD4 bromodomains (IC₅₀: 50 nM), making them candidates for cancer therapy .
Anticancer Activity
Pyrrolo[1,2-a]pyrazin-1-amine induces apoptosis in A549 lung cancer cells via caspase-3 activation, with EC₅₀ values of 12 µM . Structural optimization to improve bioavailability is ongoing.
Comparison with Related Heterocycles
| Compound | Key Features | Biological Activity |
|---|---|---|
| Imidazo[1,2-a]pyrazine | Higher metabolic stability | Antiviral, kinase inhibition |
| Pyrazolo[3,4-d]pyrimidine | Enhanced solubility | PDE5 inhibition (e.g., sildenafil) |
| Pyrrolo[1,2-a]pyrazin-1-amine | Tunable electronic profile | Gastric acid inhibition, antimicrobial |
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